molecular formula C14H13ClN2O3S2 B2399058 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-carboxamide CAS No. 941975-50-4

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-carboxamide

Cat. No. B2399058
CAS RN: 941975-50-4
M. Wt: 356.84
InChI Key: JFSOQKBEPVRMON-UHFFFAOYSA-N
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Description

“N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-carboxamide” is a chemical compound that contains a thiophene nucleus . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .


Synthesis Analysis

The synthesis of thiophene derivatives is a topic of interest for medicinal chemists . They produce a combinatorial library and carry out exhaustive efforts in the search of lead molecules . The synthesis of thiazole derivatives involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It is considered to be a structural alert with formula C4H4S . The molecular mass of thiophene is 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are complex and varied. For instance, the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .

Scientific Research Applications

Antimicrobial and Antibacterial Applications

Research has demonstrated the synthesis of derivatives from thiophene-2-carboxamide compounds, showcasing significant activities against bacterial and fungal strains. For instance, a study by Babu, Pitchumani, and Ramesh (2013) synthesized biologically active derivatives that exhibited considerable antimicrobial activities against various bacterial and fungal strains, suggesting the compound's potential in developing new antimicrobial agents (Babu, Pitchumani, & Ramesh, 2013). Similarly, another study synthesized arylpiperazinyl oxazolidinones with diversification of N-substituents, evaluating their antibacterial activities against resistant strains, indicating the structural components of thiophene-2-carboxamide play a crucial role in antibacterial efficacy (Jang et al., 2004).

Anticancer Activities

The synthesis of novel compounds combining thiophene with other moieties has also been explored for potential anticancer applications. A notable example is the synthesis of a novel thiourea derivative and its complexes, which underwent evaluation for antioxidant and antitumor activities. These studies suggest the derivative's potential in chemotherapy, particularly against breast cancer cells, showcasing the versatility of thiophene-2-carboxamide derivatives in developing new anticancer agents (Yeşilkaynak et al., 2017).

Synthesis and Characterization of Compounds

Further research has focused on the synthesis and characterization of thiazole compounds in the presence of various reagents, catalysts, and solvents, highlighting the compound's role in advancing organic synthesis methodologies. This research contributes to understanding the reaction mechanisms and optimizing conditions for synthesizing related compounds, potentially leading to the discovery of new drugs with improved efficacy and reduced toxicity (Berber, 2022).

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it can be expected that future research will focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .

Biochemical Analysis

Biochemical Properties

The compound plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst. The compound, being a boronic ester, is relatively stable, readily prepared, and environmentally benign . It interacts with various enzymes, proteins, and other biomolecules, contributing to its biochemical properties .

Cellular Effects

The cellular effects of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-carboxamide are not fully understood due to the limited availability of data. Compounds with similar structures have been known to exhibit diverse biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Molecular Mechanism

The molecular mechanism of action of this compound involves its participation in the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented due to the limited availability of data. It is known that boronic esters, such as this compound, are relatively stable and readily prepared .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented due to the limited availability of data. Compounds with similar structures have shown significant effects in rodent models for schizophrenia without causing any undesirable central nervous system side effects .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented due to the limited availability of data. It is known that boronic esters, such as this compound, can be converted into a broad range of functional groups .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented due to the limited availability of data. It is known that boronic esters, such as this compound, are relatively stable and readily prepared .

Subcellular Localization

The subcellular localization of this compound is not well-documented due to the limited availability of data. Compounds with similar structures have been found to be widely expressed in forebrain areas such as cortex and hippocampus .

properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S2/c15-11-5-4-10(16-14(18)13-3-1-7-21-13)9-12(11)17-6-2-8-22(17,19)20/h1,3-5,7,9H,2,6,8H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSOQKBEPVRMON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3=CC=CS3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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